molecular formula C32H30F6N4O3 B567872 3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino] CAS No. 1352957-59-5

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]

Cat. No. B567872
M. Wt: 632.607
InChI Key: OFXKFCTYZMFMJB-FRSFCCSCSA-N
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Description

The compound “3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]” is a complex organic molecule with the molecular formula C32H28F6N4O3 . It has a molecular weight of 630.6 g/mol . The IUPAC name for this compound is 3- ( (3,5-bis (trifluoromethyl)phenyl)amino)-4- ( ( (1S)- ( (2S,4S,5R)-5-ethylquinuclidin-2-yl) (6-methoxyquinolin-4-yl)methyl)amino)cyclobut-3-ene-1,2-dione .


Molecular Structure Analysis

The molecular structure of this compound can be represented by its InChI code: InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17 (16)10-25 (42)26 (22-6-8-39-24-5-4-21 (45-2)14-23 (22)24)41-28-27 (29 (43)30 (28)44)40-20-12-18 (31 (33,34)35)11-19 (13-20)32 (36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16-,17-,25-,26-/m0/s1 . The compound also has a Canonical SMILES representation: COC1=CC2=C (C=CN=C2C=C1) [C@@H] ( [C@@H]3C [C@@H]4CCN3C [C@@H]4C=C)NC5=C (C (=O)C5=O)NC6=CC (=CC (=C6)C (F) (F)F)C (F) (F)F .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 196–198°C (decomp.) . It is soluble in dimethyl sulfoxide .

Scientific Research Applications

Advanced Materials and Chemical Synthesis

Compounds with complex fluorinated aromatic structures and quinoline derivatives are frequently investigated for their unique physical and chemical properties. For example, fluorinated compounds are known for their thermal stability, resistance to solvents, and ability to engage in strong hydrogen bonding, making them valuable in materials science for coatings, specialty polymers, and electronic devices (Chernyshev, Kravchenko, & Ananikov, 2017). Similarly, quinoline derivatives have been explored for their electronic properties, serving as core structures in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices (Squeo & Pasini, 2020).

Pharmaceutical Applications

The pharmacological potential of compounds featuring aromatic amines and methoxycinchonan structures is vast. Such compounds have been investigated for their antimalarial, anticancer, and antimicrobial properties. For instance, novel series of compounds similar in structural complexity have shown promising antineoplastic properties, suggesting potential in cancer treatment through mechanisms such as apoptosis induction and modulation of drug resistance (Hossain et al., 2020).

Biological Activities and Environmental Impact

Chemicals with advanced structural features, including various substitutions on aromatic rings, have been the subject of environmental studies, particularly concerning their degradation and the impact of their breakdown products. Advanced oxidation processes have been applied to degrade nitrogen-containing hazardous compounds, demonstrating the complexities involved in mitigating the environmental impact of sophisticated chemical structures (Bhat & Gogate, 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) .

properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16-,17-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXKFCTYZMFMJB-FRSFCCSCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30F6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]

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